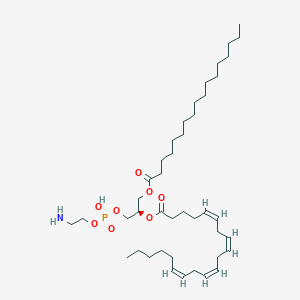![molecular formula C13H8Cl4O2 B1231504 2,6-Dichlor-4-[(3,5-Dichlor-4-hydroxyphenyl)methyl]phenol CAS No. 3933-88-8](/img/structure/B1231504.png)
2,6-Dichlor-4-[(3,5-Dichlor-4-hydroxyphenyl)methyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex organic compounds like “2,6-Dichloro-4-[(3,5-dichloro-4-hydroxyphenyl)methyl]phenol” often involves multi-step chemical reactions, including the formation of Schiff bases and reduction routes. For instance, compounds with related structures have been synthesized via Schiff bases reduction route, demonstrating the potential methods that could be applied to our compound of interest (Ajibade & Andrew, 2021).
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques like X-ray crystallography, revealing significant details such as hydrogen bonding and molecular geometry (Masci & Thuéry, 2002). These studies provide a foundational understanding of how “2,6-Dichloro-4-[(3,5-dichloro-4-hydroxyphenyl)methyl]phenol” might be characterized in terms of its molecular structure.
Chemical Reactions and Properties
Research on compounds with similar structures has uncovered their potential to participate in various chemical reactions, including the formation of azo dyes and dithiocarbamate, indicating a range of chemical behaviors that could be expected from “2,6-Dichloro-4-[(3,5-dichloro-4-hydroxyphenyl)methyl]phenol” (Ajibade & Andrew, 2021).
Physical Properties Analysis
The physical properties of organic compounds like this one can be inferred from studies on related molecules. For example, crystallographic studies provide insights into the solid-state structures and hydrogen-bonding networks, which are crucial for understanding the physical properties of these compounds (Masci & Thuéry, 2002).
Wissenschaftliche Forschungsanwendungen
Biologischer Redox-Indikator
Diese Verbindung wird häufig als Redox-Indikator in verschiedenen biologischen und biochemischen Experimenten verwendet. Sie ändert ihre Farbe, wenn sie oxidiert oder reduziert wird, was besonders nützlich ist, um Redoxreaktionen in zellulären Prozessen zu verfolgen .
Photosyntheseforschung
In der Pflanzenbiologie dient sie als wichtiges Werkzeug zur Messung der Photosyntheserate. Die Verbindung entfärbt sich, wenn sie während der Hill-Reaktion reduziert wird, was den Aktivitätslevel der Photosyntheseprozesse anzeigt .
Wirkmechanismus
DCPIP can also be used as an indicator for vitamin C. If vitamin C, which is a good reducing agent, is present, the blue dye, which turns pink in acid conditions, is reduced to a colorless compound by ascorbic acid . This reaction is a redox reaction: vitamin C (ascorbic acid) is oxidized to dehydroascorbic acid, and DCPIP is reduced to the colorless compound DCPIPH2 .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2,6-dichloro-4-[(3,5-dichloro-4-hydroxyphenyl)methyl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl4O2/c14-8-2-6(3-9(15)12(8)18)1-7-4-10(16)13(19)11(17)5-7/h2-5,18-19H,1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIFDRXSVRSCMMY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)O)Cl)CC2=CC(=C(C(=C2)Cl)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-2-[(1-methyl-2-oxo-4-quinolinyl)oxy]acetamide](/img/structure/B1231428.png)
![1,7,7-trimethyl-9-oxo-N-(2-oxolanylmethyl)-8H-furo[3,2-f][1]benzopyran-2-carboxamide](/img/structure/B1231429.png)
![6-Amino-4-(2-ethoxy-4-hydroxyphenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B1231430.png)
![5-[5-Hydroxy-4-(3-oxooct-1-enyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoic acid](/img/structure/B1231431.png)
![[3-(2,3-Dihydroindol-1-ylsulfonyl)phenyl]-[4-(2-pyridinyl)-1-piperazinyl]methanone](/img/structure/B1231434.png)
![4-chloro-N-[1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-methylpropan-2-yl]benzenesulfonamide](/img/structure/B1231435.png)


![1-[(1,2-Dimethyl-5-indolyl)methyl]-3-(phenylmethyl)thiourea](/img/structure/B1231441.png)
![N-[2-(3',6',10,11b-tetramethyl-3-oxospiro[1,2,4,6,6a,6b,7,8,11,11a-decahydrobenzo[a]fluorene-9,2'-3,3a,5,6,7,7a-hexahydrofuro[3,2-b]pyridine]-4'-yl)ethyl]-6-(3-phenylpropanoylamino)hexanamide](/img/structure/B1231444.png)

![9-hydroxy-1,5,8a-trimethyl-3a,4,5,5a,9,9a-hexahydro-1H-azuleno[6,7-b]furan-2,8-dione](/img/structure/B1231447.png)